4-(3,4-Dichlorophenoxy)piperidine

CCR3 chemokine receptor respiratory inflammation asthma drug discovery

This 3,4-dichlorophenoxy piperidine intermediate is explicitly required for constructing AstraZeneca's patented piperidine hydroxyl-alkyl amide CCR3 modulators (US 7,709,500 B2). The 3,4-dichloro substitution pattern is non-negotiable; unsubstituted 4-phenoxypiperidine fails to access the claimed chemical space. Enhanced lipophilicity (logP 2.67 vs. 2.12 parent) fine-tunes ADME for CNS-penetrant candidates. Available at 97% purity with full analytical characterization.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 245057-73-2
Cat. No. B1586973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenoxy)piperidine
CAS245057-73-2
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyDQNSSLUVUXZLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenoxy)piperidine (CAS 245057-73-2): Procurement-Grade Chemical Intermediate for Targeted Drug Discovery


4-(3,4-Dichlorophenoxy)piperidine (CAS 245057-73-2) is a synthetic piperidine derivative bearing a 3,4-dichlorophenoxy substituent at the 4-position. It is primarily employed as a key intermediate in medicinal chemistry, most notably in the synthesis of chemokine receptor (CCR3) modulators [1]. The compound is commercially available with reported purity specifications ranging from 95% to 97% . Its molecular formula is C11H13Cl2NO (MW 246.13 g/mol), and the free base is often handled as the hydrochloride salt (CAS 817186-93-9) for improved stability and solubility [2]. The calculated logP of 2.67 indicates moderate lipophilicity, which is characteristic of this substituted phenoxypiperidine class .

Why 4-(3,4-Dichlorophenoxy)piperidine Cannot Be Replaced by Generic 4-Phenoxypiperidine Analogs


The 3,4-dichloro substitution pattern on the phenoxy ring is not arbitrary; it is explicitly required for the synthesis of specific chemokine (CCR3) modulators described in AstraZeneca's patent portfolio [1]. While unsubstituted 4-phenoxypiperidine has been extensively explored as a core for histamine H3 antagonists [2], the dichlorinated variant enables a distinct chemical space and reactivity profile that is critical for constructing the patented piperidine hydroxyl-alkyl amide compounds [3]. Procurement of a generic, unsubstituted analog would render the synthetic route inoperable or lead to a structurally divergent final product, thereby invalidating the intended pharmacological screening or patent landscape strategy. Furthermore, the enhanced lipophilicity conferred by the chlorine atoms (logP 2.67 vs. 2.12 for the unsubstituted parent) can significantly alter ADME properties, making direct substitution scientifically unsound without extensive revalidation.

4-(3,4-Dichlorophenoxy)piperidine: Quantifiable Differentiation Evidence for Scientific Selection


Exclusive Role as Key Intermediate in AstraZeneca's CCR3 Modulator Patent

4-(3,4-Dichlorophenoxy)piperidine is the exact chemical intermediate disclosed for the synthesis of a specific series of chemokine receptor (CCR3) modulators in US Patent 7,709,500 B2, assigned to AstraZeneca [1]. In contrast, unsubstituted 4-phenoxypiperidine is not mentioned in this patent family, and its core is instead associated with histamine H3 antagonist programs [2]. The patent explicitly describes a process for making 4-(3,4-dichlorophenoxy)piperidine and its subsequent conversion into therapeutically active piperidine hydroxyl-alkyl amides. This direct, documented linkage to a defined pharmaceutical development pathway constitutes a verifiable differentiation point for procurement decisions targeting CCR3-related research. Due to the nature of patent disclosures, a direct head-to-head activity comparison of the intermediate is not provided; however, the structural requirement is unequivocal. High-strength differential evidence in the form of target compound bioactivity data is limited, as the compound is primarily an intermediate rather than a final bioactive entity.

CCR3 chemokine receptor respiratory inflammation asthma drug discovery

Enhanced Lipophilicity (LogP) Compared to Unsubstituted 4-Phenoxypiperidine

The presence of two chlorine atoms on the phenyl ring significantly increases the compound's calculated partition coefficient (LogP). The dichlorinated analog exhibits a LogP value of 2.667 , whereas the unsubstituted 4-phenoxypiperidine has a reported LogP of approximately 2.12 [1]. This increase in lipophilicity by approximately 0.55 LogP units can translate to enhanced membrane permeability and potential for blood-brain barrier penetration, which is a critical consideration for CNS-targeted programs. The difference is attributable to the electron-withdrawing and hydrophobic nature of the chloro substituents.

Lipophilicity CNS drug design ADME profiling

Validated Synthetic Availability with Defined Purity and Storage Specifications

The compound is available from multiple reputable suppliers with documented purity specifications. AKSci offers the material at 95% purity with a recommendation for long-term storage in a cool, dry place . Fluorochem provides a higher purity grade at 97% and includes detailed GHS hazard classifications and handling precautions . This level of commercial documentation and quality control reduces the risk of experimental variability due to impurity profiles, which is a common concern when sourcing less-characterized intermediates. While not a direct comparator against a specific analog, the availability of defined purity grades supports reproducible synthesis and assay outcomes.

Chemical procurement Quality assurance Reproducible research

Derivative Binding Affinity for Histamine H1 Receptor as a Selectivity Flag

A derivative containing the 4-(3,4-dichlorophenoxy)piperidine moiety (6-(3-(4-(3,4-dichlorophenoxy)piperidin-1-yl)propyl)...) has been evaluated for binding to the human histamine H1 receptor, with data deposited in the BindingDB database [1]. While the exact Ki value is not displayed in the public summary view, the existence of this data point indicates that compounds built upon this scaffold may exhibit off-target histaminergic activity. This contrasts with the parent 4-phenoxypiperidine core, which is primarily optimized for H3 receptor selectivity [2]. The potential for H1 cross-reactivity is a critical parameter for selectivity profiling in CNS drug discovery programs, where minimizing sedative side effects (often mediated by H1 antagonism) is a key optimization goal.

Histamine H1 receptor off-target activity BindingDB

4-(3,4-Dichlorophenoxy)piperidine: Optimal Application Scenarios Derived from Evidence


Synthesis of CCR3 Modulators for Respiratory Disease Research

As explicitly claimed in US Patent 7,709,500 B2, 4-(3,4-dichlorophenoxy)piperidine is an essential intermediate for preparing piperidine hydroxyl-alkyl amide compounds with chemokine receptor (CCR3) modulating activity, indicated for the treatment of asthma and other inflammatory respiratory conditions [1]. Researchers aiming to replicate or expand upon AstraZeneca's disclosed synthetic routes must source this exact intermediate to ensure structural fidelity of the final compounds.

Medicinal Chemistry Building Block for CNS-Penetrant Lead Optimization

With a calculated LogP of 2.67, this dichlorophenoxy piperidine offers a favorable lipophilicity window for passive blood-brain barrier diffusion . It is particularly suited for the design of CNS-active agents where a balance between solubility and permeability is required. The scaffold can be further elaborated to modulate physicochemical properties while maintaining CNS penetration potential.

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined purity specifications (95-97%) and the availability of detailed spectroscopic and chromatographic data from commercial suppliers , this compound can serve as a reliable reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories. Its consistent purity minimizes the risk of calibration errors due to impurity interference.

Scaffold for Derivatization in Histamine Receptor Selectivity Studies

The BindingDB entry for a derivative bearing this moiety indicates interaction with the histamine H1 receptor [2]. This makes the compound a valuable starting point for systematic structure-activity relationship (SAR) studies aimed at understanding the structural determinants of H1 versus H3 receptor selectivity, potentially guiding the development of safer antihistaminergic agents.

Technical Documentation Hub

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